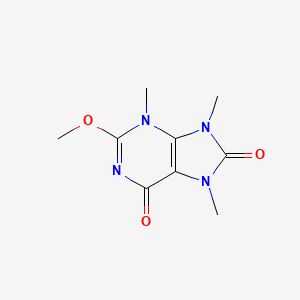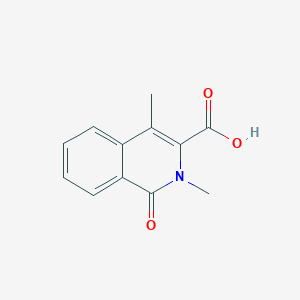
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride is a chemical compound that features a fluoropyridine ring substituted with an azetidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride typically involves the formation of the azetidine ring followed by its attachment to the fluoropyridine moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step sequences starting from prefunctionalized materials. The aza Paternò–Büchi reaction is a key step, followed by purification and conversion to the dihydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its potential biological activity.
Biological Studies: The compound can be used to study the effects of fluorinated azetidines on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes or receptors, while the azetidine ring may enhance binding affinity or selectivity. The exact pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
- 2-(Azetidin-3-yl)-3-fluoropyridine dihydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
Comparison: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to other azetidine derivatives, this compound may offer distinct pharmacokinetic properties and metabolic stability .
Propiedades
Número CAS |
1260816-07-6 |
|---|---|
Fórmula molecular |
C8H11Cl2FN2 |
Peso molecular |
225.09 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-5-fluoropyridine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-7-1-2-8(11-5-7)6-3-10-4-6;;/h1-2,5-6,10H,3-4H2;2*1H |
Clave InChI |
WRDFIMBQTVGGIN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=C(C=C2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















